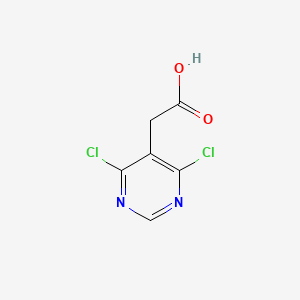

2-(4,6-Dichloropyrimidin-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,6-dichloropyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWWRGPXYMGOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-89-7 | |

| Record name | 2-(4,6-dichloropyrimidin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid: Properties, Synthesis, and Applications

Introduction

2-(4,6-Dichloropyrimidin-5-yl)acetic acid, with CAS Number 933702-89-7, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3][4][5][6] Its di-chloropyrimidine core, functionalized with an acetic acid moiety, offers a versatile scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery. The strategic placement of two reactive chlorine atoms allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse molecular libraries. This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, reactivity, and potential applications of this important research chemical, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data available for closely related analogues.

Structure and Identification

Physicochemical Data (Predicted and Inferred)

The following table summarizes the key physicochemical properties. It is important to note that much of this data is predicted or inferred from structurally similar compounds due to the limited availability of direct experimental measurements.

| Property | Value | Source/Basis |

| Melting Point | >250 °C (decomposes) | Inferred from N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (>251°C dec.) |

| Boiling Point | Not available | Likely decomposes before boiling at atmospheric pressure. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), and alcohols (e.g., methanol, ethanol). Limited solubility in water and non-polar organic solvents. | General solubility characteristics of pyrimidine carboxylic acids. |

| pKa | ~3.5 - 4.5 (for the carboxylic acid) | Estimated based on substituted acetic acids. |

| XlogP | 1.6 | Predicted by computational models. |

Synthesis Protocol

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid (Precursor)

The synthesis of the dihydroxy precursor can be achieved through the condensation of an appropriate malonic ester derivative with guanidine.

-

Reaction Setup: To a solution of sodium ethoxide in ethanol, add diethyl malonate (or a suitable derivative) and guanidine hydrochloride.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted with an acid (e.g., acetic acid) to precipitate the product.[7] The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum to yield 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid.

Step 2: Chlorination to this compound

This step involves the conversion of the hydroxyl groups to chlorine atoms using a standard chlorinating agent.

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.[8]

-

Reaction Conditions: The mixture is heated to reflux (typically around 100-110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any remaining acids, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield the final product, this compound.[9]

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on its structure and analysis of similar compounds.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 12.0 - 13.0 | Broad singlet | - |

| -CH₂- | ~3.8 | Singlet | - |

| Pyrimidine C2-H | ~8.8 | Singlet | - |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~170 |

| C4, C6 | ~160 |

| C2 | ~155 |

| C5 | ~120 |

| -CH₂- | ~35 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | O-H stretch (broad, carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| 1500-1600 | C=N and C=C stretches (pyrimidine ring) |

| ~1100-1300 | C-Cl stretch |

Mass Spectrometry

-

Molecular Ion (M⁺): m/z ≈ 206 (with characteristic isotopic pattern for two chlorine atoms).

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₆H₄Cl₂N₂O₂.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of functionalized pyrimidines for drug discovery.

Caption: General reactivity of this compound in SNAr reactions.

The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity, which can often be exploited for selective functionalization. Generally, the C4 position is more activated towards nucleophilic attack than the C6 position, although this can be influenced by the nature of the nucleophile and the reaction conditions.[10] Common nucleophiles used in SNAr reactions with dichloropyrimidines include amines, alcohols, and thiols. This reactivity allows for the sequential introduction of different substituents, leading to a wide array of derivatives.

Applications in Drug Discovery

The dichloropyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetic acid side chain in this compound provides an additional handle for further chemical modifications, such as amide bond formation.

Intermediate for DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[11] Several DPP-4 inhibitors feature a pyrimidine core. The structure of this compound makes it an attractive starting material for the synthesis of novel DPP-4 inhibitors through the displacement of the chlorine atoms with appropriate amine-containing fragments.

Precursor for Antiviral Agents

Pyrimidine derivatives are fundamental components of nucleosides and have been extensively explored in the development of antiviral drugs.[12] The this compound scaffold can be elaborated into purine isosteres or other heterocyclic systems that mimic natural nucleobases, leading to potential inhibitors of viral polymerases or other key viral enzymes. For instance, related 2-amino-4,6-dichloropyrimidine derivatives have been used in the synthesis of compounds with activity against herpes simplex virus and influenza virus.[13]

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its dichloropyrimidine core allows for selective functionalization via nucleophilic aromatic substitution, providing access to a wide range of derivatives. While direct experimental data on its physical and spectroscopic properties are limited, a comprehensive understanding of its likely characteristics and reactivity can be established through the analysis of closely related compounds. Its potential as a precursor for the synthesis of DPP-4 inhibitors and antiviral agents underscores its importance for researchers and scientists in drug discovery and development.

References

- Synthonix. This compound - [D64591].

- BLDpharm. 933702-89-7 | this compound.

- Moldb. 933702-89-7 | this compound.

- Sigma-Aldrich. This compound | 933702-89-7.

- BenchChem. 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | 16019-33-3.

- Arctom. CAS NO. 933702-89-7 | this compound.

- 2a biotech. Products - this compound.

- Perin, N. et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- United States Patent 5,525,724.

- United States Patent 5,744,601. N-(2-amino-4, 6-dichlopyrimidine-5-yl)

- Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). (2025).

- ResearchGate. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)

- United States Patent 5,525,724.

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Justia Patents. N-(2-amino-4,6-dichloropyrimidine-5-yl)

- PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.

- Biosynth. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605.

- WIPO Patentscope. WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE.

- United States Patent 5,698,695. Process for preparing 2-amino-4,6-dichloropyrimidine.

- MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid.

Sources

- 1. Synthonix, Inc > 933702-89-7 | this compound [synthonix.com]

- 2. 933702-89-7|this compound|BLD Pharm [bldpharm.com]

- 3. 933702-89-7 | this compound - Moldb [moldb.com]

- 4. This compound | 933702-89-7 [sigmaaldrich.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 12. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 13. biosynth.com [biosynth.com]

Introduction: The Strategic Value of a Dichlorinated Pyrimidine Scaffold

An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid (CAS 933702-89-7): A Keystone Intermediate in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights, focusing on the practical synthesis, reactivity, and strategic application of this valuable heterocyclic intermediate.

This compound is a substituted pyrimidine that has emerged as a highly versatile building block in medicinal chemistry. Its structure is deceptively simple, yet it contains a unique combination of reactive sites that medicinal chemists can exploit to generate vast libraries of complex molecules. The pyrimidine core is a privileged scaffold, frequently found in biologically active compounds and approved drugs.[1][2] The true power of this specific intermediate, however, lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions. This feature allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions, providing a reliable pathway to elaborate the core structure in distinct stages. The acetic acid side chain at the C5 position offers an additional handle for modification, such as amide bond formation, further expanding its synthetic utility.

This guide will elucidate the physicochemical properties of this compound, delve into its synthesis and chemical reactivity, and showcase its application as a foundational element in the discovery of novel therapeutics.

Section 1: Core Physicochemical & Spectroscopic Properties

Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis, including planning reaction conditions and purification strategies. The key identifiers and computed properties for this compound are summarized below. It is important to note that while experimental spectroscopic data is not widely published, predicted values provide a useful baseline for characterization.[3]

| Property | Value | Source |

| CAS Number | 933702-89-7 | [4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3][4] |

| Molecular Weight | 207.02 g/mol | [5][6] |

| IUPAC Name | This compound | [3][4] |

| SMILES | O=C(O)CC1=C(Cl)N=CN=C1Cl | [4] |

| InChIKey | KHWWRGPXYMGOJW-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.6 | [3] |

| Purity | Typically >98% | [4] |

| Appearance | Off-white to pale beige solid (inferred from related compounds) | [6] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis logically begins from a simple, acyclic precursor like diethyl malonate and builds complexity through a sequence of nitrosation, reduction, formylation, cyclization, and chlorination.

Caption: Proposed synthetic workflow for the target molecule.

Causality Behind Experimental Choices:

-

Step 1: Nitrosation and Formylation : This initial step functionalizes the active methylene group of diethyl malonate. Nitrosation followed by reduction and formylation is an efficient method to install the amino and formamido groups necessary for the subsequent cyclization.[8] Using formic acid serves as both a reducing agent (with zinc) and the formyl group source.

-

Step 2: Cyclization with Guanidine : The reaction of a 1,3-dicarbonyl equivalent (here, the functionalized malonate) with guanidine is a classic and highly reliable Pinner synthesis for creating the 2-aminopyrimidine ring system.[9] The base, such as sodium ethoxide, is crucial for deprotonating the guanidine and the malonate ester to facilitate the condensation reaction.

-

Step 3: Chlorination and Hydrolysis : The dihydroxy pyrimidine intermediate is essentially a tautomer of a pyrimidine-dione, which is not reactive enough for SNAr. Chlorination, typically with phosphorus oxychloride (POCl₃), is the standard method to convert the hydroxyl groups into highly reactive chlorine atoms, which are excellent leaving groups.[7] A catalyst, such as an amide (e.g., DMF), is often used to facilitate this transformation.[7] A final hydrolysis step would be required to convert the formamido group and the ester (if it persists) into the desired acetic acid side chain.

This multi-step process is a robust example of constructing complex heterocyclic systems from simple, commercially available starting materials.

Section 3: Chemical Reactivity and Strategic Applications in Synthesis

The synthetic value of this compound is centered on the selective substitution of its two chlorine atoms. The C4 and C6 positions on the pyrimidine ring are electronically distinct, and this difference can be amplified by the electronic nature of the nucleophile and reaction conditions. This allows for a programmed, stepwise assembly of molecular complexity.

A common strategy involves reacting the dichloropyrimidine with a first nucleophile (Nu-1) under milder conditions to achieve monosubstitution, followed by reaction with a second, different nucleophile (Nu-2) under more forcing conditions to achieve disubstitution.

Caption: Reactivity map for selective functionalization.

This controlled reactivity is the cornerstone of its utility in creating combinatorial libraries for drug screening. By varying Nu-1 and Nu-2 (which can be amines, alcohols, thiols, etc.), chemists can rapidly generate hundreds or thousands of unique analogs from a single, common intermediate. The acetic acid moiety can be converted to an amide at any stage of the synthesis, further increasing the structural diversity of the final products.

Section 4: Role in Drug Discovery & Medicinal Chemistry

Chlorinated heterocyclic compounds are prevalent in pharmaceuticals, and intermediates like this compound are instrumental in their discovery.[10] The dichloropyrimidine core serves as a rigid scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets like enzyme active sites or protein receptors.

One notable example of a related scaffold is in the development of Dipeptidyl Peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes.[11] Structure-activity relationship (SAR) studies on azolopyrimidine series revealed that specific substitutions on the core structure are critical for both potency and selectivity.[11] The general principle involves using the dichloropyrimidine intermediate to append different groups that probe the binding pocket of the target protein.

Caption: Scaffold-based drug discovery approach.

The applications are broad and extend to other therapeutic areas where pyrimidines are active, including:

-

Anticancer Agents : Many kinase inhibitors utilize a substituted pyrimidine core to bind to the ATP pocket of enzymes.[2]

-

Antiviral Agents : The pyrimidine structure is fundamental to nucleoside analogs used in antiviral therapies.[12][13]

-

Agrochemicals : The reactivity of this scaffold also makes it useful for creating novel herbicides and fungicides.[14]

Section 5: Experimental Protocol: Representative SNAr Monosubstitution

To ensure trustworthiness, a protocol must be a self-validating system. The following exemplary protocol for a selective monosubstitution with a primary amine is based on established procedures for SNAr reactions on dichloropyrimidines.[15]

Objective: To synthesize 2-(4-chloro-6-(benzylamino)pyrimidin-5-yl)acetic acid.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound. Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Addition of Reagents : Add DIPEA to the solution, followed by the dropwise addition of benzylamine at room temperature. The use of a non-nucleophilic base like DIPEA is critical to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The goal is to observe the consumption of the starting material and the appearance of a new, more polar spot corresponding to the monosubstituted product. The reaction is typically complete within 2-4 hours.

-

Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate. The purpose of the aqueous wash is to remove the DMF solvent and the DIPEA-HCl salt.

-

Aqueous Washes : Combine the organic layers and wash sequentially with 1M HCl (to remove any remaining amine), water, and finally brine (to initiate drying).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization : Collect the pure fractions, combine, and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 6: Safety and Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[17]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery and materials science. Its value is derived from the predictable and controllable reactivity of its dichlorinated pyrimidine core, which enables the systematic and efficient synthesis of diverse molecular libraries. For researchers and drug development professionals, mastering the chemistry of this intermediate opens a direct and versatile route to novel compounds with significant therapeutic potential.

References

-

ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... Available from: [Link].

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link].

-

Ramla, M. M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available from: [Link].

-

Bhat, A. R., et al. (2022). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Synthetic Communications, 52(12), 1629-1664. Available from: [Link].

-

Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015. Available from: [Link].

-

Synthonix. This compound. Available from: [Link].

-

PubChemLite. This compound. Available from: [Link].

- Google Patents. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10198177, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Available from: [Link].

- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

-

da Silva, A. B., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2018(4), M1016. Available from: [Link].

-

G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233. Available from: [Link].

- Google Patents. CN102127022A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

-

Liu, D., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of Medicinal Chemistry, 53(15), 5620-5628. Available from: [Link].

-

SpectraBase. 2-[(4,6-Diphenyl-2-pyrimidinyl)thio]acetic acid ethyl ester. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H4Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Synthonix, Inc > 933702-89-7 | this compound [synthonix.com]

- 5. 14691-12 | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 7. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 8. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. mdpi.com [mdpi.com]

- 16. 2-Amino-4,6-dichloropyrimidine(56-05-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Molecular Structure of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 2-(4,6-dichloropyrimidin-5-yl)acetic acid (CAS No. 933702-89-7), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document synthesizes fundamental chemical principles with practical insights into its synthesis, characterization, and reactivity.

Introduction: The Significance of the Dichloropyrimidine Scaffold

The pyrimidine ring is a foundational motif in medicinal chemistry and chemical biology, forming the core of nucleobases and a wide array of therapeutic agents.[1] The introduction of halogen substituents, particularly chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of diverse functional groups.[2] This reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential biological activity.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a highly reactive dichloropyrimidine core and a carboxylic acid moiety. This combination of functional groups opens up a wide range of possibilities for chemical transformations and molecular design.

| Property | Value | Source |

| CAS Number | 933702-89-7 | [3][4] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3][4] |

| Molecular Weight | 207.01 g/mol | [3][4] |

| SMILES | O=C(O)CC1=C(Cl)N=CN=C1Cl | [3][4] |

| Purity | >98% (as commercially available) | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Synthesis and Mechanistic Considerations

A potential synthetic pathway could commence from a suitably substituted pyrimidine precursor, such as 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid (CAS 853680-73-6).[6] Chlorination of this precursor would likely yield the target molecule.

Proposed Experimental Protocol: Chlorination of 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid

Causality: The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxypyrimidines to chloropyrimidines. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Catalyst Addition (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction by slowly adding the mixture to crushed ice. This will hydrolyze the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The success of the synthesis can be validated at each stage. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate the progress of the reaction. The final product's identity and purity would be confirmed by the spectroscopic methods detailed in the following section.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following characterization data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with two key signals:

-

Methylene Protons (-CH₂-): A singlet in the region of 3.5-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the pyrimidine ring and the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which may be exchangeable with D₂O.

-

Pyrimidine Proton (-CH=): A singlet corresponding to the proton at the 2-position of the pyrimidine ring, expected to appear in the aromatic region, likely between 8.5 and 9.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts include:

-

Carboxylic Carbonyl Carbon (-COOH): In the range of 170-180 ppm.

-

Pyrimidine Carbons (C4 & C6): The carbons bearing the chlorine atoms are expected to be in the range of 160-165 ppm.

-

Pyrimidine Carbon (C5): The carbon attached to the acetic acid side chain will likely appear around 120-130 ppm.

-

Pyrimidine Carbon (C2): The carbon at the 2-position is anticipated to be in the region of 150-155 ppm.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely between 30 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 206, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups in SNAr reactions, allowing for the sequential or simultaneous introduction of various nucleophiles.

Reactivity Hierarchy: The C4 and C6 positions of the pyrimidine ring are generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity allows for controlled, stepwise functionalization of the pyrimidine core.

Potential Applications:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The dichloropyrimidine core of the title compound can be functionalized to generate libraries of potential kinase inhibitors.

-

Antiviral Agents: As seen with the structurally related intermediate for Abacavir, substituted pyrimidines are crucial in the development of antiviral drugs.[7][8]

-

Agrochemicals: Dichloropyrimidine derivatives are also utilized in the synthesis of herbicides and fungicides.[9]

-

Molecular Probes: The carboxylic acid group can be used to attach the molecule to solid supports for high-throughput screening or to fluorescent tags for use as a molecular probe.

Caption: Reactivity and potential applications of the title compound.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its dichloropyrimidine core provides a platform for diverse functionalization through nucleophilic aromatic substitution, while the acetic acid moiety offers a handle for further chemical modifications. While detailed experimental data for this specific molecule is not widely published, its structural features and the well-established chemistry of related compounds provide a strong basis for its application in the rational design and synthesis of novel bioactive molecules. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important intermediate.

References

-

Synthonix, Inc. This compound. [Link]

-

PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

- Google Patents. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

-

National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

- Google Patents. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

-

RASAYAN Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

-

Oriental Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]

-

ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. [Link]

-

ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

-

China/Asia On Demand (CAOD). Synthesis of Ticagrelor Intermediate. [Link]

-

ResearchGate. (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. [Link]

-

PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

-

MDPI. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. [Link]

-

MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. [Link]

-

SpectraBase. 2-[(4,6-Diphenyl-2-pyrimidinyl)thio]acetic acid ethyl ester. [Link]

Sources

- 1. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthonix, Inc > 933702-89-7 | this compound [synthonix.com]

- 4. 933702-89-7|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. 853680-73-6|2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 8. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

2-(4,6-Dichloropyrimidin-5-yl)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a pivotal intermediate in the development of advanced pharmaceutical agents, most notably the antiplatelet drug Ticagrelor.[1][2] The narrative focuses on a multi-step synthesis commencing with the readily available 4,6-dihydroxypyrimidine. The core of this strategy involves a Vilsmeier-Haack reaction to concurrently formylate and chlorinate the pyrimidine ring, yielding the key intermediate, 4,6-dichloropyrimidine-5-carbaldehyde.[3][4] Subsequent elaboration of the C5-aldehyde into the desired acetic acid side chain is detailed through a scientifically grounded sequence of a Horner-Wadsworth-Emmons reaction, catalytic hydrogenation, and ester hydrolysis. This guide is structured to provide researchers and drug development professionals with not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations for each synthetic transformation.

Introduction and Strategic Overview

Significance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] this compound and its derivatives are critical building blocks, primarily recognized for their role in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][7] The dichloropyrimidine moiety offers two reactive sites (C4 and C6) for sequential nucleophilic aromatic substitution (SNAr), while the acetic acid side chain provides a handle for amide bond formation, enabling the construction of complex molecular architectures.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis of the target molecule identifies 4,6-dichloropyrimidine-5-carbaldehyde as a key precursor. This aldehyde is a versatile intermediate that can be accessed from simple starting materials.[8][9] The most direct and high-yielding route to this aldehyde is the Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidine.[3][4] This approach is advantageous as it installs the C5-formyl group and the C4/C6-chloro substituents in a single, efficient operation. The subsequent conversion of the aldehyde to the acetic acid side chain is proposed via a reliable three-step sequence.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Comparative Experimental Protocols

Two primary protocols for this reaction have been documented, differing mainly in scale and reported yield. The choice between them depends on the desired quantity of product and optimization priorities.

| Parameter | Protocol A (Large-Scale) | Protocol B (High-Yield) | Reference |

| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dihydroxypyrimidine | [3][4] |

| Scale | 50.0 g (446 mmol) | 2.5 g (22.3 mmol) | [3][4] |

| Reagents | POCl₃, DMF | POCl₃, DMF | [3][4] |

| Reaction Time | 4.5 hours | 4.5 hours | [3][4] |

| Purification | Extraction and Crystallization | Extraction and Concentration | [3][4] |

| Reported Yield | 55% | 95% | [3][4] |

Detailed Step-by-Step Protocol (Protocol B)

This protocol outlines the small-scale, high-yield synthesis of 4,6-dichloropyrimidine-5-carbaldehyde. [4] Materials:

-

4,6-Dihydroxypyrimidine (2.5 g, 22.3 mmol)

-

N,N-Dimethylformamide (DMF, 3.2 mL)

-

Phosphorus oxychloride (POCl₃, 10 mL)

-

Ice water

-

Diethyl ether

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flask equipped with a stirrer and under an inert atmosphere, cool a mixture of DMF (3.2 mL) and POCl₃ (10 mL) to 0 °C. Stir for 1 hour at this temperature.

-

Reaction Initiation: Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) to the pre-formed Vilsmeier reagent.

-

Reaction Progression: Allow the mixture to warm to ambient temperature and stir for 30 minutes. The mixture will be heterogeneous.

-

Heating: Heat the reaction mixture to reflux and maintain for 3 hours.

-

Workup - Part 1: After cooling, remove volatile components under reduced pressure. Carefully pour the residue into ice water.

-

Extraction: Extract the aqueous phase six times with diethyl ether.

-

Washing: Combine the organic phases and wash with aqueous NaHCO₃, then dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the solution under reduced pressure to afford 4,6-dichloropyrimidine-5-carbaldehyde as a yellow solid (3.7 g, 95% yield). [4]

Elaboration of the Acetic Acid Side Chain

With the key aldehyde intermediate in hand, the next stage involves constructing the acetic acid side chain. A robust three-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination, reduction, and hydrolysis is a highly effective and field-proven method.

Caption: Workflow for side-chain elaboration.

Step 1: Horner-Wadsworth-Emmons Olefination

Rationale: The HWE reaction is superior to the standard Wittig reaction for this transformation as it uses a stabilized phosphonate ylide, which is highly reactive towards aldehydes but generally unreactive with esters. The resulting phosphate byproduct is water-soluble, simplifying purification.

Protocol:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.

-

Reaction: Re-cool the ylide solution to 0 °C. Add a solution of 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the consumption of the aldehyde.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl (E)-3-(4,6-dichloropyrimidin-5-yl)acrylate.

Step 2: Catalytic Hydrogenation

Rationale: The carbon-carbon double bond of the α,β-unsaturated ester is readily reduced without affecting the aromatic pyrimidine ring or the chloro substituents under standard catalytic hydrogenation conditions.

Protocol:

-

Setup: Dissolve the unsaturated ester (1.0 eq) from the previous step in ethanol or ethyl acetate. Add palladium on carbon (Pd/C, 10 wt. %, ~5 mol %).

-

Reaction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate, which is often pure enough for the next step.

Step 3: Saponification (Ester Hydrolysis)

Rationale: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at lower temperatures, minimizing potential side reactions.

Protocol:

-

Reaction: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 eq) and stir at room temperature. Monitor the reaction by TLC.

-

Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 by the slow addition of 1 M HCl.

-

Extraction: A precipitate of the carboxylic acid may form and can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate (3x).

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Alternative Synthetic Approaches

While the pathway detailed above is robust, an alternative strategy worth considering is the Malonic Ester Synthesis . [10][11]This classic method involves alkylating diethyl malonate followed by hydrolysis and decarboxylation. [10]To apply this to the target molecule, one would require a precursor such as 5-(halomethyl)-4,6-dichloropyrimidine. The synthesis would proceed by reacting this halide with the sodium salt of diethyl malonate.

Challenges: The primary challenge of this alternative route is the accessibility and stability of the requisite 5-(halomethyl)-4,6-dichloropyrimidine starting material. The Vilsmeier-Haack approach starting from 4,6-dihydroxypyrimidine is generally more direct and utilizes more readily available precursors.

Conclusion

The synthesis of this compound is efficiently accomplished through a well-defined, multi-step pathway. The strategic application of the Vilsmeier-Haack reaction to create the core 4,6-dichloropyrimidine-5-carbaldehyde intermediate is a cornerstone of this process, offering high yields and operational simplicity. The subsequent elaboration of the aldehyde into the acetic acid side chain via a Horner-Wadsworth-Emmons reaction, hydrogenation, and hydrolysis sequence represents a reliable and scalable route. This technical guide provides the foundational knowledge, mechanistic insights, and detailed protocols necessary for researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

- BenchChem. A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).

- ChemicalBook. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.

- ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,...

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

- SYNTHESIS OF PYRIMIDINE DERIV

- ACS Publications. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Diversity-oriented Synthesis Based On 4,6-dichloropyrimidine-5-carbaldehyde.

- Wikipedia. Vilsmeier–Haack reaction.

- Rasayan Journal of Chemistry.

- Nordmann. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97%.

- ORBi.

- JOCPR. Novel synthesis of Ticagrelor, an ant.

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.

- Wikipedia. Malonic ester synthesis.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. globethesis.com [globethesis.com]

- 9. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% (5305-40-8) at Nordmann - nordmann.global [nordmann.global]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in 2-(4,6-Dichloropyrimidin-5-yl)acetic acid

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its electron-deficient nature makes it a versatile building block for constructing complex molecular architectures, particularly through the functionalization of halopyrimidines.[3] Among these, 4,6-dichloropyrimidines are highly valuable precursors due to their two reactive sites, which allow for sequential or simultaneous nucleophilic substitutions.[4][5]

This guide focuses on the specific reactivity of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid. We will dissect the electronic and steric factors that govern the reactivity of the chlorine atoms at the C4 and C6 positions. Understanding these principles is paramount for designing rational synthetic routes and achieving regioselective functionalization, a critical challenge in the synthesis of novel pyrimidine-based compounds.

Chapter 1: The Electronic Architecture and Inherent Reactivity

The reactivity of the chlorine atoms in this compound is fundamentally driven by the electronic properties of the pyrimidine ring.

1.1 The Electron-Deficient Pyrimidine Core

The pyrimidine ring contains two electronegative nitrogen atoms, which significantly reduce the electron density of the carbon atoms in the ring. This inherent electron deficiency, or π-deficiency, makes the ring highly susceptible to attack by nucleophiles.[1] This is further amplified by the strong electron-withdrawing inductive effects of the two chlorine atoms at the C4 and C6 positions, rendering these sites highly electrophilic and primed for substitution.[1]

1.2 The Governing Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the substitution of the chlorine atoms is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike SN1 or SN2 reactions that occur at saturated carbon centers, the SNAr mechanism is characteristic of electron-poor aromatic and heteroaromatic systems.[6][7] It proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: An electron-rich nucleophile attacks one of the electrophilic carbon atoms (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group, yielding the final substituted product.[1]

The stability of the Meisenheimer complex is a key factor in the facility of this reaction. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides a significant stabilizing effect.

1.3 The Influence of the 5-Acetic Acid Substituent

In a simple 4,6-dichloropyrimidine, the C4 and C6 positions are electronically and sterically identical.[4] However, the presence of the 2-(acetic acid) group at the C5 position introduces asymmetry, which is the critical factor in determining the practical reactivity and potential for regioselectivity.

-

Electronic Effect: The acetic acid moiety is generally considered to be weakly electron-withdrawing via an inductive effect. This may slightly enhance the electrophilicity of the adjacent C4 and C6 positions, but this effect is generally subtle compared to the powerful activation already provided by the ring nitrogens and chlorine atoms.[8]

-

Steric Hindrance: The most significant contribution of the 5-acetic acid group is steric hindrance. The group physically obstructs the space around the C4 and C6 positions, influencing the trajectory of an approaching nucleophile. This steric congestion is a key parameter that can be exploited to control which chlorine atom reacts preferentially.

Chapter 2: Achieving Regioselectivity: The Interplay of Sterics and Reaction Conditions

While the C4 and C6 positions are electronically similar, the steric environment created by the 5-acetic acid group allows for regioselective substitution, particularly when paired with a judicious choice of nucleophile and reaction conditions.

2.1 The Role of Nucleophile Size

The steric bulk of the incoming nucleophile is a primary determinant of regioselectivity. A large, sterically demanding nucleophile will experience greater difficulty approaching the hindered C4 and C6 positions. Conversely, a small nucleophile can access both sites more easily. This principle allows chemists to favor either mono- or disubstitution.

2.2 Controlling Mono- vs. Disubstitution

The ability to perform either a single or double substitution is crucial for synthetic utility. This is controlled primarily by stoichiometry and reaction temperature.

-

Selective Monosubstitution: To favor the replacement of only one chlorine atom, the reaction is typically performed using a controlled amount of the nucleophile (approximately 1.0 equivalent) at lower temperatures (e.g., room temperature or below). These conditions ensure that once the first substitution occurs, there is insufficient nucleophile remaining to readily drive the second, more difficult substitution. Catalyst-free conditions are often sufficient for the first substitution.[9]

-

Disubstitution: To replace both chlorine atoms, an excess of the nucleophile (≥ 2.0 equivalents) is used, often in conjunction with higher temperatures (heating or reflux). These more forcing conditions provide the necessary energy to overcome the deactivating effect of the first substituent and drive the reaction to completion.

It is important to note that the introduction of the first substituent, especially an electron-donating group like an amine, deactivates the pyrimidine ring toward subsequent SNAr reactions.[1][9] This electronic deactivation makes the second substitution inherently more difficult than the first, a factor that aids in achieving selective monosubstitution under controlled conditions.

Chapter 3: Experimental Protocols and Strategic Workflows

The following protocols provide a framework for the practical application of these principles. They should be regarded as starting points and may require optimization based on the specific nucleophile used.

3.1 Protocol 1: Selective Monosubstitution with an Amine Nucleophile

This protocol details a general method for achieving selective mono-amination at the C4 or C6 position.

Objective: To synthesize 2-(4-chloro-6-amino-pyrimidin-5-yl)acetic acid derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous base (e.g., K₂CO₃ or Diisopropylethylamine, DIPEA) (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and the anhydrous solvent.

-

Add the anhydrous base and stir the suspension for 10-15 minutes at room temperature.

-

Add the amine nucleophile dropwise to the stirring mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the collected solid or combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the desired mono-substituted product.

Self-Validation: The success of the protocol is validated by characterization (¹H NMR, ¹³C NMR, HRMS) confirming the incorporation of one amine moiety and the retention of one chlorine atom. The regioselectivity (if any) would also be determined at this stage, often through 2D NMR techniques like NOESY.

3.2 Protocol 2: Disubstitution via Sequential Addition

This strategy allows for the synthesis of asymmetrically substituted 4,6-diaminopyrimidines.

Objective: To synthesize a 2-(4,6-diaminopyrimidin-5-yl)acetic acid derivative with two different amine substituents.

Workflow:

-

First Substitution: Perform Protocol 1 using the first amine nucleophile (Amine A) to generate the mono-amino, mono-chloro intermediate. Isolate and purify this product.

-

Second Substitution: Subject the purified intermediate to a second SNAr reaction with a different nucleophile (Amine B). This step typically requires more forcing conditions (e.g., higher temperature, stronger base, or even palladium catalysis) due to the deactivating effect of the first amine group.[9]

-

Workup and Purification: After the second reaction is complete, perform an aqueous workup, extraction, and purification as described previously to isolate the final asymmetrically disubstituted product.

Chapter 4: Quantitative Data and Reaction Parameters

While specific kinetic data for this compound is not widely published, the general principles of reactivity can be summarized from studies on analogous systems.

| Reaction Type | Nucleophile (eq) | Base | Solvent | Temperature | Expected Outcome | Reference Principle |

| Monosubstitution | ~1.0 - 1.2 | K₂CO₃, DIPEA | DMF, ACN | 0 °C to RT | High yield of mono-adduct | [9] |

| Disubstitution | > 2.0 | K₂CO₃, NaH | DMF, Dioxane | 80 °C to Reflux | High yield of di-adduct | [1] |

| Alkoxylation | > 2.0 | NaOH, NaH | Corresponding Alcohol | RT to Reflux | Di-alkoxy product | [10] |

| Palladium-Catalyzed Amination | 1.1 | LiHMDS, NaOtBu | THF, Toluene | RT to 80 °C | Mono-adduct (often with high selectivity) | [3] |

Conclusion

The reactivity of the chlorine atoms in this compound is a nuanced interplay of powerful electronic activation and significant steric modulation. The electron-deficient pyrimidine core and inductive effects of the halogens render the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution. The key to controlling the reaction outcome lies in exploiting the steric hindrance imposed by the 5-acetic acid group and carefully manipulating reaction conditions. By selecting nucleophiles of appropriate size and controlling stoichiometry and temperature, researchers can strategically achieve selective monosubstitution, complete disubstitution, or sophisticated sequential functionalization. This level of control makes this compound a powerful and versatile building block for the synthesis of novel compounds in drug discovery and materials science.

References

- Van der Westhuyzen, C.W., Rousseau, A.L., & Parkinson, C.J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63, 5394-5405.

- BenchChem (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem Technical Guides.

- Quantum Mechanics Insights (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

- Scriven, E. F. V., & Suschitzky, H. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Arkivoc.

- Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- ResearchGate (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.

- ResearchGate (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.

- BenchChem (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. BenchChem Technical Guides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Research Chemical for Organic Synthesis.

- Ramirez-Salinas, M. A., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 24(19), 3469.

- Sun, C., & He, Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(18), 4019–4021.

- BenchChem (n.d.). comparative study of 4,6-diethoxy- vs.

- Zaitsev, A. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(20), 3768.

- Wikipedia (n.d.). Nucleophilic substitution.

- Chemistry LibreTexts (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Enigmatic Core: A Technical Guide to the Medicinal Chemistry Applications of 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid

A Foreword on a molécule à venir: The landscape of medicinal chemistry is built upon the exploration of novel molecular scaffolds. While the pyrimidine core is a well-trodden and fruitful ground for drug discovery, the specific derivative, 2-(4,6-Dichloropyrimidin-5-yl)acetic acid, remains a molecule of theoretical potential rather than one of established application. A thorough review of the scientific literature reveals a notable absence of its synthesis or biological evaluation. This guide, therefore, ventures into the realm of informed scientific extrapolation. By dissecting the constituent parts of this molecule and drawing parallels with well-documented analogues, we will construct a robust framework for its potential synthesis, reactivity, and diverse applications in drug development. This document is crafted for the discerning researcher, offering not a summary of existing knowledge, but a roadmap for future discovery.

The Architectural Blueprint: Deconstructing this compound

The untapped potential of this molecule lies in the strategic placement of its functional groups, each contributing to its prospective role as a versatile building block in medicinal chemistry.

-

The Dichloropyrimidine Core: The pyrimidine ring is a cornerstone of numerous therapeutic agents, owing to its ability to mimic the purine bases of DNA and RNA, and to form critical hydrogen bond interactions with biological targets.[1] The two chlorine atoms at the 4 and 6 positions are highly significant. They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, transforming the pyrimidine into a reactive scaffold for the introduction of a diverse array of substituents.[2] This di-functional nature allows for either mono- or di-substitution, enabling the creation of vast chemical libraries from a single core.

-

The Acetic Acid Moiety: The acetic acid group at the 5-position introduces a crucial acidic handle. This carboxylic acid can serve multiple purposes:

-

A Pharmacophoric Element: It can directly interact with biological targets through ionic bonds or hydrogen bonds.

-

A Solubilizing Group: The acidic nature can improve the aqueous solubility of resulting drug candidates.

-

A Synthetic Handle: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, for further chemical elaboration.

-

Charting the Synthetic Course: Proposed Routes of Assembly

While no specific synthesis for this compound is documented, established principles of heterocyclic chemistry allow for the postulation of several viable synthetic pathways.

Pathway A: Vilsmeier-Haack Formylation and Subsequent Oxidation

A plausible route commences with a commercially available pyrimidine precursor, followed by the introduction of a one-carbon unit that can be oxidized to the desired acetic acid.

Experimental Protocol: Proposed Vilsmeier-Haack and Oxidation Sequence

Step 1: Formylation of a 4,6-Dichloropyrimidine Precursor

-

To a stirred solution of a suitable 4,6-dichloropyrimidine starting material in an anhydrous solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Slowly add N,N-dimethylformamide (DMF) to the cooled mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloropyrimidine-5-carbaldehyde.

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the crude 4,6-dichloropyrimidine-5-carbaldehyde in a suitable solvent such as a mixture of acetone and water.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction with a reducing agent if necessary (e.g., sodium bisulfite for KMnO₄).

-

Acidify the mixture with a mineral acid (e.g., HCl) and extract the desired this compound with an organic solvent.

-

Dry, filter, and concentrate the organic extracts to obtain the final product, which can be further purified by recrystallization or chromatography.

Caption: Proposed synthesis via Vilsmeier-Haack formylation and oxidation.

Pathway B: Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful tools for C-C bond formation. Palladium-catalyzed cross-coupling reactions are a prime example and could be employed to introduce the acetic acid moiety or a precursor.[3]

Experimental Protocol: Proposed Palladium-Catalyzed Cross-Coupling

-

In a reaction vessel, combine 4,5,6-trichloropyrimidine, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand (if necessary).

-

Add a coupling partner such as a malonate ester derivative (e.g., diethyl malonate) and a base (e.g., sodium carbonate or potassium phosphate).

-

Add an appropriate anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.

-

Heat the reaction under an inert atmosphere (e.g., argon or nitrogen) for several hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting diethyl 2-(4,6-dichloropyrimidin-5-yl)malonate by column chromatography.

-

Hydrolyze the diester to the diacid and subsequently induce decarboxylation by heating to yield the final product, this compound.

Caption: Proposed synthesis via palladium-catalyzed cross-coupling.

The Reactive Hub: Exploring the Chemical Versatility

The true value of this compound in medicinal chemistry lies in its potential for derivatization. The two chlorine atoms are ripe for nucleophilic substitution, allowing for the systematic exploration of chemical space around the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the two chloro substituents, makes the C4 and C6 positions highly electrophilic.[2] This facilitates SNAr reactions with a wide range of nucleophiles.

| Nucleophile Class | Potential Introduced Moiety | Therapeutic Relevance |

| Amines (R-NH₂) | Substituted amino groups | Kinase inhibitors, GPCR ligands |

| Alcohols/Phenols (R-OH) | Ether linkages | Diverse pharmacophores |

| Thiols (R-SH) | Thioether linkages | Antiviral and anticancer agents |

The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing a high degree of control over the final molecular architecture.

Caption: Derivatization pathways via nucleophilic aromatic substitution.

The Therapeutic Frontier: Potential Applications in Drug Discovery

Given the prevalence of the pyrimidine scaffold in approved drugs, this compound and its derivatives are poised for investigation in several key therapeutic areas.

Kinase Inhibitors

The pyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1][4] By presenting hydrogen bond acceptors to the kinase hinge region, pyrimidine-based compounds can effectively compete with ATP. The dichloropyrimidine core of our target molecule allows for the introduction of substituents at the 4 and 6 positions that can occupy the hydrophobic pockets of the ATP binding site, thereby conferring potency and selectivity. The acetic acid moiety could be positioned to interact with solvent or form additional interactions within the binding site. Many pyrazolo[3,4-d]pyrimidines, which are isosteres of purines, are in clinical trials for various cancers.[5]

Antiviral Agents

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[6] While our target molecule is not a nucleoside, non-nucleoside pyrimidine derivatives have also demonstrated potent antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes viruses.[7] The derivatization potential of the dichloropyrimidine core allows for the exploration of structure-activity relationships to identify novel antiviral agents.

Anticancer Agents

Beyond kinase inhibition, pyrimidine derivatives have shown anticancer activity through various mechanisms, including inhibition of dihydrofolate reductase and thymidylate synthase.[8][9] The ability to readily synthesize a library of compounds from the this compound scaffold would enable high-throughput screening against various cancer cell lines to identify new antiproliferative agents.

The Role of the Carboxylic Acid: A Note on Bioisosterism

While the carboxylic acid group can be beneficial, it can also lead to poor pharmacokinetic properties.[10] In such cases, bioisosteric replacement is a valuable strategy. The acetic acid moiety of our target molecule could be replaced with known carboxylic acid bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to fine-tune the physicochemical and pharmacokinetic properties of the resulting compounds.[11][12]

Conclusion: A Call to the Laboratory

This compound stands as a compelling yet unexplored starting point for medicinal chemistry campaigns. Its synthesis is achievable through established chemical transformations, and its inherent reactivity opens the door to a vast and diverse chemical space. The potential applications in oncology, virology, and beyond are firmly grounded in the rich history of pyrimidine-based therapeutics. This guide has laid out the theoretical framework; the next chapter in the story of this promising molecule will be written not in silico, but at the laboratory bench.

References

- Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.

- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. (2023-10-30)

- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.

- Carboxylic acid (bio)isosteres in drug design. PubMed - NIH.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28)

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022-05-19)

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Carboxylic Acid (Bio)Isosteres in Drug Design. Sci-Hub.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin

- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.